- Process for the preparation of symmetrical 4-(7'-benzofuryl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates useful as calcium channel blockers and antihypertensives, Spain, , ,
Cas no 95333-14-5 (Benzofuran-7-carbaldehyde)

Benzofuran-7-carbaldehyde structure
Nom du produit:Benzofuran-7-carbaldehyde
Numéro CAS:95333-14-5
Le MF:C9H6O2
Mégawatts:146.14274263382
MDL:MFCD08272125
CID:799358
PubChem ID:11126406
Benzofuran-7-carbaldehyde Propriétés chimiques et physiques
Nom et identifiant
-
- 7-Benzofurancarboxaldehyde
- 1-BENZOFURAN-7-CARBALDEHYDE
- 7-Benzofurancarboxaldehyde (9CI)
- Benzo[b]furan-7-carboxaldehyde
- Benzofuran-7-carbaldehyde
- 7-benzofurancarbaldehyde
- 7-formylbenzofuran
- benzo[b]furan-7-carbaldehyde
- benzofur-7-carboxaldehyde
- Benzofuran-7-carboxaldehyde
- indole-7-carboxaldehyde
- 7-benzo[b]furancarbaldehyde
- RGPUSZZTRKTMNA-UHFFFAOYSA-N
- SBB086468
- 6527AJ
- SY024200
- AM806857
- MFCD08272125
- EN300-246686
- Z1198176767
- SCHEMBL1802080
- 95333-14-5
- DTXSID90456072
- VDA33314
- AKOS006229516
- CS-11539
-
- MDL: MFCD08272125
- Piscine à noyau: 1S/C9H6O2/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-6H
- La clé Inchi: RGPUSZZTRKTMNA-UHFFFAOYSA-N
- Sourire: O=CC1C2=C(C=CO2)C=CC=1
Propriétés calculées
- Qualité précise: 146.03700
- Masse isotopique unique: 146.036779430g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 2
- Comptage des atomes lourds: 11
- Nombre de liaisons rotatives: 1
- Complexité: 156
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 1.8
- Surface topologique des pôles: 30.2
Propriétés expérimentales
- Dense: 1.238
- Point d'ébullition: 251.549°C at 760 mmHg
- Point d'éclair: 110.192°C
- Indice de réfraction: 1.652
- Le PSA: 30.21000
- Le LogP: 2.24530
Benzofuran-7-carbaldehyde PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLY8088-250MG |
benzofuran-7-carbaldehyde |
95333-14-5 | 95% | 250MG |
¥ 184.00 | 2023-04-12 | |
Enamine | EN300-246686-2.5g |
1-benzofuran-7-carbaldehyde |
95333-14-5 | 95% | 2.5g |
$287.0 | 2024-06-19 | |
Enamine | EN300-246686-5.0g |
1-benzofuran-7-carbaldehyde |
95333-14-5 | 95% | 5.0g |
$535.0 | 2024-06-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1110807-250mg |
7-Formylbenzofuran |
95333-14-5 | 98% | 250mg |
¥124.00 | 2024-04-24 | |
eNovation Chemicals LLC | K46289-0.25g |
Benzofuran-7-carbaldehyde |
95333-14-5 | 97% | 0.25g |
$264 | 2023-09-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1110807-100mg |
7-Formylbenzofuran |
95333-14-5 | 98% | 100mg |
¥73.00 | 2024-04-24 | |
TRC | B425995-100mg |
Benzofuran-7-carbaldehyde |
95333-14-5 | 100mg |
$ 70.00 | 2022-06-07 | ||
abcr | AB451239-250 mg |
Benzofuran-7-carbaldehyde; . |
95333-14-5 | 250MG |
€142.80 | 2023-07-18 | ||
Chemenu | CM101071-250mg |
1-benzofuran-7-carbaldehyde |
95333-14-5 | 97% | 250mg |
$*** | 2023-05-29 | |
Chemenu | CM101071-1g |
1-benzofuran-7-carbaldehyde |
95333-14-5 | 97% | 1g |
$95 | 2024-07-18 |
Benzofuran-7-carbaldehyde Méthode de production
Méthode de production 1
Conditions de réaction
Référence
Méthode de production 2
Conditions de réaction
Référence
- Preparation of tricyclic lactam compounds as glucose transport enhancers, World Intellectual Property Organization, , ,
Méthode de production 3
Conditions de réaction
Référence
- Conformational analysis of organic carbonyl compounds. Part 4. A proton and carbon-13 nuclear magnetic resonance study of formyl and acetyl derivatives of benzo[b]furanJournal of the Chemical Society, 1984, (9), 1479-85,
Méthode de production 4
Conditions de réaction
1.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C
1.2 Reagents: Triethylamine ; -78 °C
1.2 Reagents: Triethylamine ; -78 °C
Référence
- Preparation of benzofuran and dihydrobenzofuran melatonergic agents, United States, , ,
Méthode de production 5
Conditions de réaction
1.1 Catalysts: Grubbs second generation catalyst Solvents: Toluene ; 3 h, 90 °C
Référence
- An isomerization-ring-closing metathesis strategy for the synthesis of substituted benzofuransTetrahedron, 2005, 61(32), 7746-7755,
Méthode de production 6
Conditions de réaction
1.1 Reagents: Magnesium Catalysts: 1,2-Dibromoethane Solvents: Tetrahydrofuran ; rt → reflux; 90 min, reflux; reflux → 0 °C
1.2 30 min, rt
1.3 Reagents: Monopotassium phosphate Solvents: Water ; rt
1.2 30 min, rt
1.3 Reagents: Monopotassium phosphate Solvents: Water ; rt
Référence
- Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonistsBioorganic & Medicinal Chemistry, 2015, 23(14), 3933-3937,
Méthode de production 7
Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C
1.2 -78 °C; 2 h, -78 °C
1.3 Solvents: Water ; -78 °C
1.2 -78 °C; 2 h, -78 °C
1.3 Solvents: Water ; -78 °C
Référence
- Spiro-oxadiazoline compounds as agonists of α-7-nicotinic acetylcholine receptors and their preparation, World Intellectual Property Organization, , ,
Méthode de production 8
Conditions de réaction
1.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; 30 min, -78 °C
1.2 Reagents: Triethylamine ; -78 °C; -78 °C → rt
1.2 Reagents: Triethylamine ; -78 °C; -78 °C → rt
Référence
- Preparation of N-acyl-2-arylcyclopropylmethylamines as melatonergics, World Intellectual Property Organization, , ,
Méthode de production 9
Conditions de réaction
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; rt → 50 °C; 30 min, reflux
1.2 Solvents: Tetrahydrofuran ; 25 °C; -78 °C; 1 h, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 Solvents: Tetrahydrofuran ; 25 °C; -78 °C; 1 h, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Référence
- Preparation of 3-(indol-3-yl) 4-heteroaryl substituted pyrrole-2,5-diones as GSK-3β inhibitors, World Intellectual Property Organization, , ,
Méthode de production 10
Conditions de réaction
Référence
- 2-(Aminoethyl)benzofuran derivatives, preparation thereof, and therapeutic use as smooth muscle contractants, World Intellectual Property Organization, , ,
Benzofuran-7-carbaldehyde Raw materials
- 7-Benzofuranmethanol
- 6-bromo-1-benzofuran
- 7-Bromobenzofuran
- Benzaldehyde, 3-(1-propenyl)-2-(1-propenyloxy)-
- 7-iodo-1-benzofuran
Benzofuran-7-carbaldehyde Preparation Products
Benzofuran-7-carbaldehyde Littérature connexe
-
Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
-
Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
-
Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
-
4. Back matter
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
95333-14-5 (Benzofuran-7-carbaldehyde) Produits connexes
- 4687-25-6(Benzofuran-3-carbaldehyde)
- 208117-10-6(Alanine, 2-methylpropyl ester, hydrochloride (9CI))
- 1797869-50-1(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl-(2-methoxypyridin-3-yl)methanone)
- 1039963-21-7(1-(2,5-Dimethylfuran-3-yl)ethane-1-thiol)
- 2229516-30-5(2-azido-2-{imidazo1,2-apyridin-2-yl}ethan-1-ol)
- 2137851-56-8(Sodium 2-fluorocycloheptane-1-sulfinate)
- 2227913-87-1((3R)-5-amino-1-phenylpent-1-en-3-ol)
- 1038232-80-2(N-(Cyclohexylmethyl)-1-(propan-2-yl)piperidin-4-amine)
- 1511237-31-2((2-Fluoro-4-methylphenyl)(morpholino)methanone)
- 1421499-98-0(3-chloro-N-3-(furan-2-yl)-3-hydroxypropyl-2-methylbenzene-1-sulfonamide)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:95333-14-5)Benzofuran-7-carbaldehyde

Pureté:99%
Quantité:5g
Prix ($):355.0